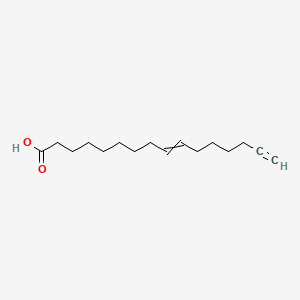
Palmitoleic Acid Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoleic acid alkyne is a derivative of palmitoleic acid, a monounsaturated fatty acid. This compound features an ω-terminal alkyne group, making it particularly useful in click chemistry reactions. The presence of the alkyne group allows for the selective labeling and modification of biomolecules, which is valuable in various biochemical and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoleic acid alkyne can be synthesized through the modification of palmitoleic acidOne common method includes the use of alkenes as starting materials, followed by electrophilic addition of a halogen to form dihaloalkanes, and then employing a double E2 elimination process to form the alkyne .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods may include solvent crystallization and molecular distillation to purify the compound. For instance, sea buckthorn pulp oil can be converted to mixed fatty acids containing palmitoleic acid, which is then subjected to crystallization and distillation to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group allows for nucleophilic substitution reactions, where the alkyne can react with nucleophiles to form various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkynes or alkenes
Scientific Research Applications
Palmitoleic acid alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in the study of protein palmitoylation, a post-translational modification that affects protein function and localization.
Medicine: Investigated for its potential anti-inflammatory and metabolic benefits, including improving insulin sensitivity and reducing hepatic steatosis.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements due to its beneficial health properties
Mechanism of Action
The mechanism of action of palmitoleic acid alkyne involves its incorporation into biomolecules through click chemistry reactions. The alkyne group reacts with azides to form stable triazole linkages, allowing for the selective labeling and tracking of proteins and other biomolecules. This process is particularly useful in studying protein palmitoylation, where the palmitoleic acid moiety is attached to proteins, influencing their membrane association, trafficking, and stability .
Comparison with Similar Compounds
17-Octadecynoic Acid: Another alkyne-functionalized fatty acid used in similar click chemistry applications.
Sapienic Acid: A monounsaturated fatty acid with similar metabolic and anti-inflammatory properties.
Hypogeic Acid: Another positional isomer of palmitoleic acid with potential metabolic benefits.
Uniqueness: Palmitoleic acid alkyne is unique due to its specific ω-terminal alkyne group, which allows for highly selective and efficient click chemistry reactions. This makes it particularly valuable in biochemical research for studying protein modifications and interactions .
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
hexadec-9-en-15-ynoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1,7-8H,3-6,9-15H2,(H,17,18) |
InChI Key |
GICMJXPKCLXTLV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


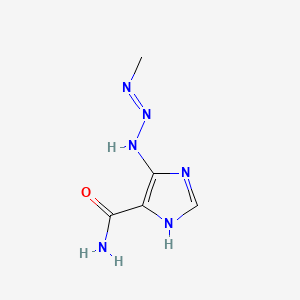
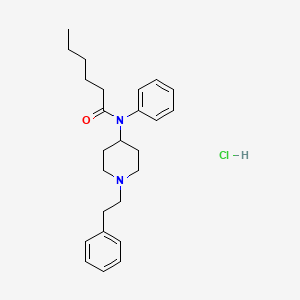

![N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B10788322.png)
![Methyl 17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B10788329.png)
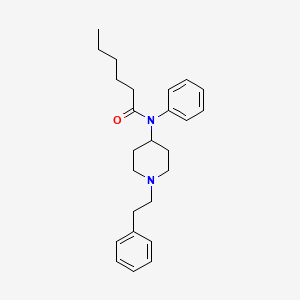
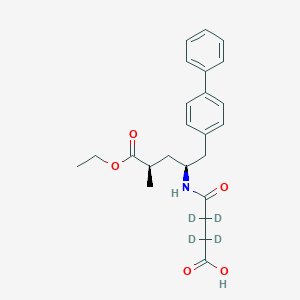
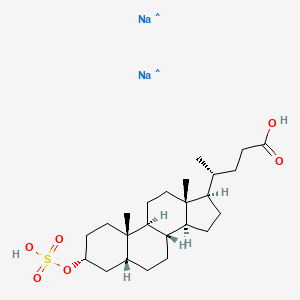
![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
![[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B10788364.png)

![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
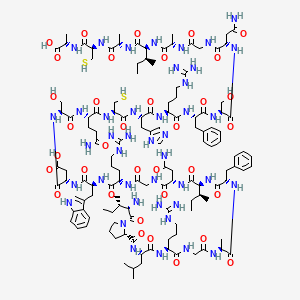
![[(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788382.png)
